molecular formula C7H11Cl2FN2 B1396267 (3-Fluorobenzyl)hydrazine dihydrochloride CAS No. 1000805-94-6

(3-Fluorobenzyl)hydrazine dihydrochloride

Cat. No.: B1396267
CAS No.: 1000805-94-6
M. Wt: 213.08 g/mol
InChI Key: QQOXKVIRUHMNPF-UHFFFAOYSA-N
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Description

(3-Fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (3-fluorobenzyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of (3-fluorobenzyl) chloride with hydrazine hydrate. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction. The product is then isolated as a dihydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hydrazine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorobenzyl)hydrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce primary amines.

Scientific Research Applications

(3-Fluorobenzyl)hydrazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biochemical pathways.

    Medicine: Research into its potential as a precursor for drug development, particularly in the field of oncology and neurology.

    Industry: Its derivatives may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluorobenzyl)hydrazine dihydrochloride involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition studies or drug development.

Comparison with Similar Compounds

  • (3-Chlorobenzyl)hydrazine dihydrochloride
  • (3-Methylbenzyl)hydrazine dihydrochloride
  • (3-Bromobenzyl)hydrazine dihydrochloride

Comparison: (3-Fluorobenzyl)hydrazine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and increase its lipophilicity, making it more effective in crossing biological membranes. This makes it distinct from its chloro, methyl, and bromo analogs, which may have different reactivity and biological profiles.

Properties

IUPAC Name

(3-fluorophenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOXKVIRUHMNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000805-94-6
Record name [(3-fluorophenyl)methyl]hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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